Compound Description: This compound serves as a key intermediate in synthesizing a series of (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives. [] These derivatives exhibited mild to moderate cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. []
Relevance: While not directly sharing the core structure of 2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)acetamide, this compound highlights the exploration of acetamide derivatives, particularly those incorporating heterocyclic systems like thiazolidinones and quinazolines, for potential biological activities, including anticancer properties. []
Compound Description: This compound is a novel, non-condensed pyrazoline-bearing molecule synthesized using a pharmacophore hybridization approach. [] It incorporates both 1,3,4-thiadiazole and dichloroacetic acid moieties and was designed for potential anticancer properties. []
Relevance: This compound emphasizes the exploration of acetamide derivatives incorporating diverse heterocyclic moieties (1,3,4-thiadiazole, pyrazoline) for potential anticancer activity. This approach aligns with the investigation of 2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)acetamide, which also combines a phenyl acetamide moiety with a urea linker and a substituted phenyl ring. []
Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. [] It exhibits dose- and time-dependent pharmacokinetics in humans after multiple oral doses, influenced by the inhibitory effect of its metabolite M2 on CYP3A. []
Relevance: Although structurally distinct from 2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)acetamide, AMG 487 highlights the use of substituted phenyl acetamide derivatives in drug development, particularly for targeting specific receptors and modulating biological pathways. [] This emphasizes the relevance of exploring diverse substitutions on the phenyl acetamide core, as seen in the target compound.
Compound Description: These compounds are part of a series of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines investigated for anticancer and antimicrobial activities. [] These specific derivatives exhibited activity against the HCT 116 cancer cell line. []
Relevance: These compounds share the core structure of a substituted phenyl acetamide with 2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)acetamide. The variation lies in the substituent attached to the phenyl acetamide, with the related compounds incorporating a triazolophthalazine moiety. This highlights the significance of exploring diverse substituents on this core structure for modulating biological activities. []
Compound Description: This compound is an oxadiazole derivative featuring a 2,6-dimethylphenyl acetamide moiety. []
Relevance: The compound highlights the use of substituted phenyl acetamide units within larger molecular frameworks for exploring biological activities. This relates to 2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)acetamide by emphasizing the importance of the phenyl acetamide core and the impact of substitutions on both the phenyl ring and the acetamide nitrogen. []
Compound Description: This compound is another oxadiazole derivative, structurally similar to the previous compound but incorporating a dimethylamino group on one of the phenyl rings. []
Relevance: This compound further emphasizes the relevance of exploring substitutions on phenyl rings attached to the acetamide nitrogen for potential biological activity modulation. The presence of a dimethylamino group in this compound and dimethyl substituents in 2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)acetamide suggests a potential area of interest for structure-activity relationship studies. []
Compound Description: Similar to the previous two compounds, this derivative features a methylsulfonyl group on one of the phenyl rings within the oxadiazole framework. []
Relevance: The consistent exploration of oxadiazole derivatives with varying substituents on the phenyl rings, including this compound, further highlights the significance of such modifications. The presence of a methylsulfonyl group in this compound, compared to the dimethyl groups in 2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)acetamide, further emphasizes the importance of exploring different substituents for optimizing desired biological activity. []
Compound Description: This compound continues the trend of oxadiazole derivatives with variations on the phenyl ring substituents, this time featuring a methylthio group. []
Relevance: The presence of a methylthio substituent in this compound and dimethyl substituents in the target compound highlights the importance of investigating both electron-donating and electron-withdrawing groups on the phenyl ring for potential influence on biological activity. []
Compound Description: This compound serves as a precursor for synthesizing 1,3,5-oxadiazine derivatives. []
Relevance: While structurally distinct from 2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)acetamide, this compound highlights the exploration of phenyl acetamide derivatives, especially those incorporating sulfonamide linkers and pyrimidine rings, for potential biological activities. []
Compound Description: This compound is a pyrazolone derivative featuring a 3,4-dichlorophenyl acetamide moiety. []
Relevance: The compound highlights the use of substituted phenyl acetamide units within different heterocyclic systems for exploring biological activities. The presence of a 3,4-dichlorophenyl group in this compound and a 3,4-dimethylphenyl group in 2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)acetamide suggests a potential area of interest for structure-activity relationship studies focusing on the halogen and alkyl substitution patterns on the phenyl ring. []
Compound Description: This compound exhibited good antimicrobial potential with low hemolytic activity in a study investigating a series of 2-[amino]-N-(un/substituted)phenylacetamides. []
Relevance: The compound shares a similar structure with 2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)acetamide, both incorporating a substituted phenyl acetamide moiety. The presence of a 3,5-dimethylphenyl group in this compound and a 3,4-dimethylphenyl group in 2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)acetamide suggests a potential area of interest for structure-activity relationship studies focusing on the position of methyl substituents on the phenyl ring. []
Compound Description: This compound was identified as a potential inhibitor of Mycobacterium tuberculosis (M.tb) trigger factor through virtual screening. []
Relevance: HTS02984 features a urea linker connecting a substituted phenyl ring (4-fluorophenyl) and another heterocyclic moiety, similar to the structure of 2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)acetamide. This structural similarity suggests that variations in the heterocyclic core and substituents on the phenyl ring can be explored to modulate biological activity and potentially target different therapeutic areas. []
Compound Description: This compound was identified alongside HTS02984 as a potential inhibitor of Mycobacterium tuberculosis (M.tb) trigger factor through virtual screening. []
Relevance: S06856, despite its structural differences from 2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)acetamide, highlights the potential of targeting the M.tb trigger factor for developing novel anti-tuberculosis therapies. This information could guide future research exploring whether structural analogs of the target compound, modified for trigger factor inhibition, could hold therapeutic promise against tuberculosis. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.